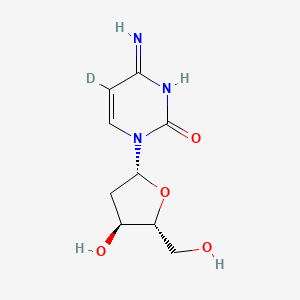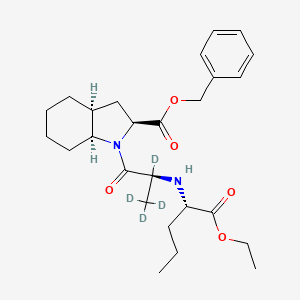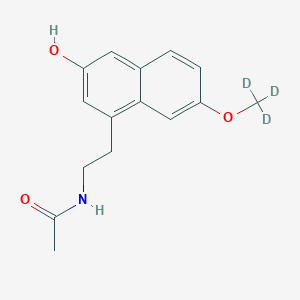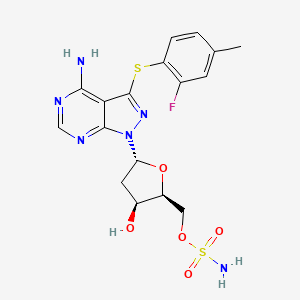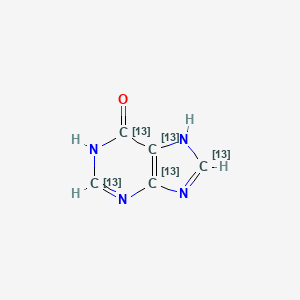
Hypoxanthine-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hipoxantina-13C5, también conocida como Purin-6-ol-13C5 o Sarcina-13C5, es un compuesto marcado con isótopos estables. Es un derivado de la hipoxantina, una base púrica que se encuentra de forma natural en los ácidos nucleicos. El compuesto está marcado con isótopos de carbono-13, lo que lo hace útil en diversas aplicaciones de investigación científica, particularmente en estudios metabólicos y desarrollo de fármacos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Hipoxantina-13C5 implica la incorporación de isótopos de carbono-13 en la molécula de hipoxantina. Esto se puede lograr mediante diversas rutas sintéticas, incluido el uso de precursores marcados en reacciones químicas. Un método común implica la reacción de formamida marcada con 5-aminoimidazol-4-carboxamida ribonucleótido (AICAR) bajo condiciones específicas para producir Hipoxantina-13C5 .
Métodos de Producción Industrial: La producción industrial de Hipoxantina-13C5 generalmente implica síntesis a gran escala utilizando fuentes de carbono marcadas. El proceso requiere un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Luego, el compuesto se purifica mediante técnicas como la cromatografía para eliminar cualquier impureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: Hipoxantina-13C5 experimenta varias reacciones químicas, que incluyen:
Oxidación: La hipoxantina-13C5 puede oxidarse a xantina y luego a ácido úrico por enzimas como la xantina oxidasa.
Reducción: Las reacciones de reducción pueden convertir Hipoxantina-13C5 en sus formas reducidas correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen la xantina oxidasa y el oxígeno molecular.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden emplear varios nucleófilos y electrófilos bajo condiciones apropiadas.
Productos Principales:
Oxidación: Xantina y ácido úrico.
Reducción: Formas reducidas de hipoxantina.
Sustitución: Derivados de purina sustituidos.
Aplicaciones Científicas De Investigación
Hipoxantina-13C5 tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Hipoxantina-13C5 ejerce sus efectos a través de su papel como base púrica. Está involucrada en la vía de rescate del metabolismo de las purinas, donde se convierte en inosina monofosfato (IMP) por la enzima hipoxantina-guanina fosforribosiltransferasa (HGPRT). Esta vía es crucial para la síntesis de nucleótidos, que son esenciales para la producción de ADN y ARN .
Objetivos Moleculares y Vías:
HGPRT: Convierte Hipoxantina-13C5 a IMP.
Xantina Oxidasa: Oxida Hipoxantina-13C5 a xantina y ácido úrico.
Compuestos Similares:
Adenina: Otra base púrica involucrada en la síntesis de nucleótidos.
Guanina: Una base púrica que se empareja con citosina en el ADN.
Unicidad de Hipoxantina-13C5: Hipoxantina-13C5 es única debido a su marcaje con carbono-13, lo que la hace particularmente útil en estudios metabólicos y como estándar interno en experimentos de MS. Este marcaje permite un seguimiento y cuantificación precisos en varios ensayos bioquímicos .
Comparación Con Compuestos Similares
Adenine: Another purine base involved in nucleotide synthesis.
Guanine: A purine base that pairs with cytosine in DNA.
Xanthine: An oxidation product of hypoxanthine.
Uniqueness of Hypoxanthine-13C5: this compound is unique due to its carbon-13 labeling, which makes it particularly useful in metabolic studies and as an internal standard in MS experiments. This labeling allows for precise tracking and quantification in various biochemical assays .
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
141.08 g/mol |
Nombre IUPAC |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
FDGQSTZJBFJUBT-CVMUNTFWSA-N |
SMILES isomérico |
[13CH]1=N[13C]2=[13C](N1)[13C](=O)N[13CH]=N2 |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



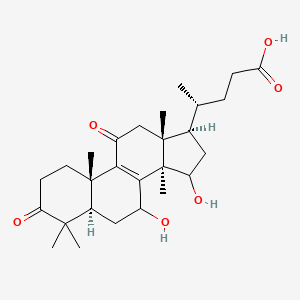
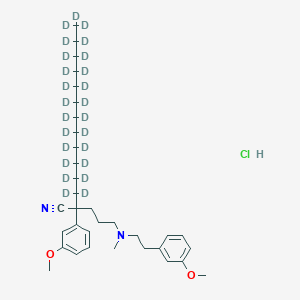
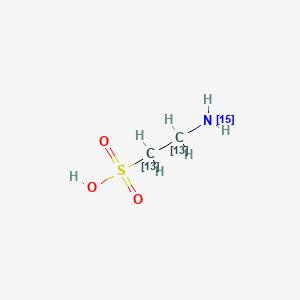
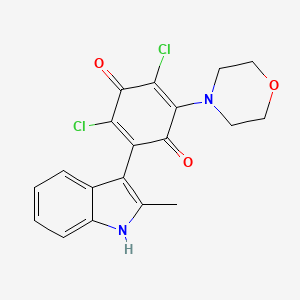
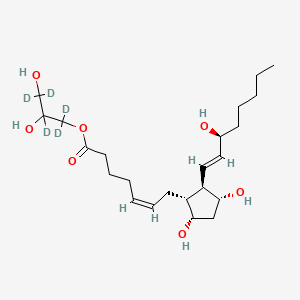
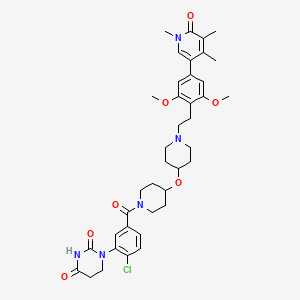
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
